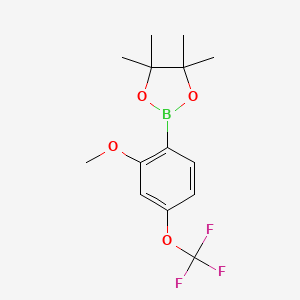

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H18BF3O4 and a molecular weight of 318.1 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding aryl compound.

Applications De Recherche Scientifique

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and drug delivery systems.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets are typically the halide substrates, and the pathways involve palladium-catalyzed cross-coupling reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester is unique due to the presence of both methoxy and trifluoromethoxy groups, which enhance its reactivity and stability in cross-coupling reactions compared to similar compounds . The trifluoromethoxy group, in particular, imparts electron-withdrawing properties that can influence the electronic characteristics of the resulting products .

Activité Biologique

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their derivatives are widely recognized for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this specific compound, supported by case studies, research findings, and a data table summarizing relevant studies.

Chemical Structure and Properties

The compound features a phenyl ring with a methoxy group and a trifluoromethoxy substituent, making it an interesting candidate for various biological applications. The presence of these functional groups can influence the compound's solubility, reactivity, and interaction with biological targets.

Research indicates that boronic acids can interact with various biological molecules, including enzymes and receptors. The trifluoromethoxy group may enhance the compound's affinity for certain targets due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or π-π stacking.

Inhibition Studies

Several studies have investigated the inhibitory effects of boronic acid derivatives on key enzymes:

- Cyclooxygenase (COX) : Compounds similar to 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid have shown moderate inhibition against COX-2, an enzyme involved in inflammatory processes. For instance, related compounds exhibited IC50 values around 10 μM, indicating potential anti-inflammatory properties .

- Cholinesterases : Some derivatives have demonstrated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 30.1 μM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Cytotoxicity

In vitro studies on cancer cell lines have revealed that certain boronic acid derivatives exhibit cytotoxic effects. For example, compounds structurally related to 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid were tested against MCF-7 breast cancer cells, showing significant cytotoxicity with IC50 values below 20 μM .

Data Table: Summary of Biological Activity Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of several boronic acid derivatives, including those with trifluoromethoxy groups. Results indicated that these compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of boronic acids against AChE. The study found that specific substitutions on the phenyl ring enhanced binding affinity and inhibitory potency against cholinesterases, suggesting a pathway for developing treatments for neurodegenerative diseases .

Propriétés

IUPAC Name |

2-[2-methoxy-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(8-11(10)19-5)20-14(16,17)18/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVDMPPSYDABMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.